1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde
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Overview
Description
1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde can be synthesized through a multi-step process involving the following key steps:
Formation of Benzimidazole Core: The synthesis typically starts with the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative to form the benzimidazole core.
Introduction of 2-Chlorobenzyl Group: The benzimidazole core is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 2-chlorobenzyl group.
Formylation: The final step involves the formylation of the benzimidazole derivative using a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products:
Oxidation: 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carboxylic acid
Reduction: 1-(2-Chlorobenzyl)-1H-benzimidazole-2-methanol
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:
1-(2-Chlorobenzyl)-1H-benzimidazole:
1H-Benzimidazole-2-carbaldehyde: Lacks the 2-chlorobenzyl group, which may affect its biological activity and chemical properties.
2-(2-Chlorobenzyl)-1H-benzimidazole: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
The unique combination of the 2-chlorobenzyl group and the carbaldehyde functional group in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDANOPKUEJMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360198 |
Source
|
Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537010-38-1 |
Source
|
Record name | 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20360198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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